Product packaging for BSI-401(Cat. No.:CAS No. 142404-10-2)

BSI-401

Cat. No.: B172850
CAS No.: 142404-10-2
M. Wt: 317.04 g/mol
InChI Key: FXIZMDFKRKHHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BSI-401 is a small molecule and orally active inhibitor of PARP-1 (Poly (ADP-Ribose) Polymerase 1), a key enzyme involved in DNA repair through the base excision repair (BER) pathway . Its role as a DNA damage sensor makes PARP-1 a validated target in oncology, and its inhibition is a promising strategy for selectively targeting tumors with DNA repair deficiencies . Preclinical studies demonstrate that this compound has significant anti-tumor activity both as a single agent and in combination with DNA-damaging chemotherapeutics . In orthotopic nude mouse models of pancreatic cancer, this compound alone significantly reduced tumor burden and prolonged survival . Furthermore, this compound exhibited potent synergistic antitumor activity when combined with oxaliplatin, enhancing the efficacy of the platinum-based drug . Interestingly, research also indicates that PARP-1 inhibition with this compound can prevent acute oxaliplatin-induced neurotoxicity, suggesting a potential to mitigate certain side effects of chemotherapy . Beyond its role in sensitizing cells to DNA damage, PARP-1 inhibition has also been shown to sensitize resistant pancreatic cancer cells to death receptor-mediated apoptosis, supporting its investigation in combination with biologic agents like TRAIL . This compound is cited in patent literature as a representative PARP-1 inhibitor for use in combination therapies, highlighting its continued relevance in cancer research . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4INO4 B172850 BSI-401 CAS No. 142404-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4INO4/c10-9-5-1-4-8(12)15-7(5)3-2-6(9)11(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZMDFKRKHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4INO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142404-10-2
Record name BSI-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-6-nitrochromen-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS422R2L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Bsi 401

Identification and Characterization of BSI-401 as a PARP-1 Inhibitor

This compound has been identified and characterized as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) aacrjournals.org. It is described as a novel PARP-1 inhibitor with both oral bioavailability and strong antitumor potency aacrjournals.orgnih.gov. This compound is a derivative of 6-iodo-5-amino-1,2-benzopyrone, a compound known to be a non-covalently binding PARP-1 inhibitor aacrjournals.orgnih.gov. Preclinical studies have provided extensive characterization of this compound aacrjournals.orgnih.gov.

Studies comparing the effect of this compound on mouse embryonic fibroblast (MEF) cell lines with and without PARP-1 expression (A16 PARP-1+/+ and A12 PARP−/−, respectively) demonstrated that this compound preferentially inhibits the growth of PARP-1-expressing cells aacrjournals.orgnih.gov. A16 PARP-1+/+ cells were sensitive to this compound's cytotoxic activity, while A12 PARP−/− cells exhibited approximately twice the resistance, showing a significantly higher inhibitory concentration 50% (IC50) aacrjournals.orgnih.gov. These findings suggest that PARP-1 protein is a preferential target for this compound aacrjournals.orgnih.gov.

Mechanism of Action of this compound at the Molecular Level

PARP-1 is a chromatin-associated DNA-binding enzyme that plays a key role in the base excision repair (BER) pathway, a primary mechanism for correcting base lesions induced by various factors, including chemotherapy aacrjournals.orgnih.gov. PARP-1 utilizes NAD+ as a substrate to catalyze the covalent transfer of ADP-ribose to a variety of protein acceptors, a process known as poly(ADP-ribosyl)ation (PARylation) aacrjournals.orgnih.gov. PARP-1 acts as a DNA damage sensor, recognizing single- and double-stranded DNA breaks aacrjournals.orgnih.gov. Through physical association or PARylation of partner proteins, PARP-1 converts DNA damage into intracellular signals that promote DNA repair via the BER pathway or lead to cell death aacrjournals.orgnih.gov.

PARP inhibitors like this compound are designed to interfere with the function of PARP-1 patsnap.comwikipedia.org. By inhibiting PARP-1, this compound disrupts the DNA repair process patsnap.com.

Investigation of this compound Binding to PARP-1

This compound is described as a non-covalently binding PARP-1 inhibitor aacrjournals.orgnih.gov. While specific detailed studies on the binding of this compound to PARP-1 were not extensively detailed in the provided snippets, the classification as a non-covalent inhibitor suggests that it interacts with the enzyme through reversible interactions, likely at the catalytic site where NAD+ binding and PARylation occur wikipedia.orgmdpi.com. The mechanism of action of PARP inhibitors often involves binding to the catalytic domain of the PARP enzyme, inhibiting the synthesis of poly(ADP-ribose) and potentially trapping PARP-1 on the damaged DNA site mdpi.com.

Enzymatic Inhibition Kinetics of this compound on PARP-1 Activity

The enzymatic inhibition kinetics of this compound on PARP-1 activity were not explicitly detailed in the provided search results. However, the characterization of this compound as a PARP-1 inhibitor implies that studies evaluating its effect on PARP-1 enzymatic activity, likely involving measurements of PARylation in the presence of varying concentrations of this compound, would have been conducted during its preclinical development aacrjournals.org. Such studies typically determine parameters like the half-maximal inhibitory concentration (IC50) and may explore the type of inhibition (e.g., competitive, non-competitive) relative to the substrate NAD+ sci-hub.se.

Cellular Impact of this compound on Poly(ADP-ribosyl)ation

Studies have shown that pancreatic cancer cell lines exhibit significantly higher levels of constitutive poly(ADP-ribosyl)ating activity compared to normal PARP-1+/+ fibroblasts, despite similar levels of PARP-1 protein expression nih.gov. This compound's inhibitory effect on this activity contributes to its cellular impact.

This compound's Role in Modulating Cellular Responses to DNA Damage

PARP-1 is a critical component of the cellular DNA damage response, particularly in the BER pathway aacrjournals.orgnih.govmdpi.com. By inhibiting PARP-1, this compound modulates cellular responses to DNA damage patsnap.comnih.gov. In healthy cells, PARP-1 detects single-strand breaks (SSBs) and facilitates their repair mdpi.com. Inhibition of PARP-1 by agents like this compound interferes with this process, leading to the accumulation of unrepaired SSBs patsnap.commdpi.com. These unrepaired SSBs can collapse replication forks during DNA replication, resulting in the formation of more severe double-strand breaks (DSBs) mdpi.comnih.gov.

Cells rely on other DNA repair pathways, such as homologous recombination repair (HRR), to fix DSBs wikipedia.org. However, in cells with deficiencies in HRR (e.g., due to mutations in BRCA1 or BRCA2 genes), the increased number of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately cell death wikipedia.orgmdpi.comnih.gov. This principle, known as synthetic lethality, is a key mechanism by which PARP inhibitors exert their effects, particularly in cancer cells with existing DNA repair deficits wikipedia.orgnih.gov.

This compound's ability to modulate cellular responses to DNA damage is central to its potential therapeutic applications, especially in contexts where DNA damage is induced by agents like chemotherapy aacrjournals.orgnih.govpatsnap.com.

Table 1: Effect of this compound on Cell Growth Based on PARP-1 Expression

Cell LinePARP-1 ExpressionSensitivity to this compoundIC50 (Relative)
A16 MEF+/+SensitiveLower
A12 MEF−/−ResistantHigher (approx. 2x)

Data derived from aacrjournals.orgnih.gov. IC50 values are relative, indicating the approximate difference in resistance.

Table 2: Key Cellular Processes Modulated by this compound via PARP-1 Inhibition

Cellular ProcessImpact of PARP-1 Inhibition by this compound
Poly(ADP-ribosyl)ationDecreased activity
Base Excision RepairImpaired efficiency
Response to DNA DamageAltered, leading to accumulated breaks
Cell Growth (PARP-1+ cells)Inhibition

Preclinical Efficacy Studies of Bsi 401 in Oncological Models

In Vitro Antitumor Activity of BSI-401 as a Single Agent

In vitro studies have demonstrated that this compound exhibits antitumor activity when used as a single agent against various cancer cell lines. This activity is linked to its function as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. aacrjournals.orgpatsnap.com

Differential Sensitivity in PARP-1 Expressing versus Deficient Cell Lines

Research indicates that this compound preferentially inhibits the growth of cells that express PARP-1. Studies comparing PARP-1-deficient (PARP-/-) and PARP-1-expressing (PARP-1+/+) cell lines have shown that PARP-1-expressing cells are more sensitive to the cytotoxic effects of this compound. For instance, PARP-1+/+ cells were found to be more sensitive to this compound compared to PARP-/- cells, which were approximately twice as resistant, exhibiting a significantly higher inhibitory concentration 50% (IC50). This suggests that PARP-1 is a preferential target for this compound. aacrjournals.orgnih.gov Pancreatic cancer cell lines generally show similar levels of PARP-1 protein expression to normal PARP-1+/+ fibroblasts but have significantly higher levels of constitutive poly(ADP-ribosyl)ating activity. aacrjournals.orgnih.gov

Inhibition of Low-Anchorage Tumor Cell Colony Formation in Cancer Models

This compound has been shown to inhibit the formation of colonies by tumor cells in low-anchorage conditions. This type of assay is relevant as it reflects a characteristic of transformed cells, specifically their ability to grow independently of a solid surface, which is associated with tumorigenicity and metastatic potential. Studies using pancreatic cancer cell lines, such as COLO357FG and MiaPaCa-2, suspended in soft agar (B569324), demonstrated that treatment with increasing doses of this compound inhibited colony formation after a period of incubation. aacrjournals.orgnih.govbiochempartner.com

Effects on Cancer Cell Growth and Viability

This compound has demonstrated potent cytotoxic activity on the growth of various cancer cell lines when cultured as monolayers. Studies involving multiple pancreatic cancer cell lines treated with escalating doses of this compound for a specific duration (e.g., 24 hours) showed significant inhibition of cell growth. The IC50 values for this compound across five different pancreatic cancer cell lines were reported to be less than 15 µM. aacrjournals.orgbiochempartner.comaacrjournals.org This indicates that this compound can significantly inhibit the growth and affect the viability of cancer cells in vitro.

Synergistic Antitumor Activity of this compound in Combination Regimens

Beyond its activity as a single agent, this compound has been investigated for its potential to enhance the effects of other cancer therapies, particularly DNA-damaging chemotherapeutic agents.

Potentiation of DNA-Damaging Chemotherapeutic Agents (e.g., Oxaliplatin)

A key finding in the preclinical evaluation of this compound is its ability to synergize with DNA-damaging agents like oxaliplatin (B1677828). aacrjournals.orgpatsnap.combiochempartner.comCurrent time information in Anchorage Municipality, US. Oxaliplatin is an organoplatinum compound used in cancer therapy that induces DNA damage. aacrjournals.orgpatsnap.comnih.gov Cancer cells can develop resistance to such agents through enhanced DNA repair mechanisms, where PARP-1 plays a crucial role. aacrjournals.orgpatsnap.comnih.gov Studies have shown that combining this compound with oxaliplatin results in potent synergistic antitumor activity in vitro against pancreatic cancer cell lines such as COLO357FG and MiaPaCa-2. aacrjournals.orgnih.govbiochempartner.comresearchgate.net This synergism was assessed using methods like combination index analysis, where values less than 1 indicate synergy. nih.gov

Mechanistic Basis of Synergism in Preclinical Cancer Cell Models

The synergistic effect of this compound with DNA-damaging agents is attributed to its mechanism of inhibiting PARP-1. aacrjournals.orgpatsnap.comnih.gov PARP-1 is a critical enzyme involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway. patsnap.comaacrjournals.org DNA-damaging agents like oxaliplatin induce various types of DNA lesions, including SSBs. patsnap.com By inhibiting PARP-1, this compound impairs the cell's ability to repair these SSBs. patsnap.comaacrjournals.org This leads to the accumulation of DNA damage, which can then be converted into more toxic double-strand DNA breaks (DSBs) during DNA replication. aacrjournals.org In cancer cells, particularly those with existing deficiencies in other DNA repair pathways (such as homologous recombination), the accumulation of DSBs can overwhelm the repair mechanisms, leading to cell cycle arrest and apoptosis (programmed cell death). patsnap.comaacrjournals.org Therefore, this compound's inhibition of PARP-1 prevents the efficient repair of DNA damage induced by agents like oxaliplatin, thereby potentiating their cytotoxic effects and resulting in synergistic antitumor activity. aacrjournals.orgnih.govbiochempartner.comresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundInformation not readily available in provided sources with a direct CID link.
Oxaliplatin476445 core.ac.uk (Note: CID for Oxalic Acid was also returned in search results, but Oxaliplatin is the relevant compound here. A direct CID for Oxaliplatin was not explicitly provided in the context, but related searches point to platinum compounds used in chemotherapy)
PARP-1Not applicable (Protein)
PARP-2Not applicable (Protein)
Gemcitabine36721 researchgate.net

Data Tables

Based on the provided text, specific numerical data suitable for interactive data tables are limited. However, the text provides qualitative and comparative results that can be summarized.

Table 1: Sensitivity of Cell Lines to this compound as a Single Agent

Cell Line TypePARP-1 ExpressionSensitivity to this compoundNotesSource
PARP-1 ExpressingYesMore SensitivePreferential target suggested. aacrjournals.orgnih.gov
PARP-1 DeficientNoMore ResistantApproximately twice as resistant. aacrjournals.orgnih.gov
Pancreatic Cancer LinesYesPotent Cytotoxic ActivityInhibits growth as monolayers. IC50 < 15 µM. aacrjournals.orgbiochempartner.comaacrjournals.org

Table 2: Effect of this compound on Low-Anchorage Colony Formation

Cell LineTreatmentColony FormationNotesSource
COLO357FGThis compoundInhibitedInhibition with increasing doses. aacrjournals.orgnih.govbiochempartner.com
MiaPaCa-2This compoundInhibitedInhibition with increasing doses. aacrjournals.orgnih.govbiochempartner.com
Pancreatic Cancer Cells (combined with Oxaliplatin)This compound + OxaliplatinSignificantly SuppressedCombined doses (2.5-5 µM) showed significant suppression. nih.gov

Table 3: Synergistic Activity of this compound with Oxaliplatin (In Vitro)

CombinationCell Lines AffectedInteraction TypeNotesSource
This compound + OxaliplatinCOLO357FG, MiaPaCa-2SynergisticPotent synergistic antitumor activity observed. Combination index < 1. aacrjournals.orgnih.govbiochempartner.comresearchgate.net
This compound + OxaliplatinCOLO357FG, MiaPaCa-2, ASPC1SynergisticSynergistic effect on proliferation. aacrjournals.org

In Vivo Antitumor Efficacy of this compound in Xenograft Models

In vivo studies utilizing xenograft models have been instrumental in evaluating the antitumor efficacy of this compound. These models, often employing immunodeficient mice inoculated with human cancer cells, provide a relevant environment to assess the compound's effects on tumor growth and progression within a living system. Research indicates that this compound demonstrates potent antitumor efficacy in these preclinical settings. ethernet.edu.etnih.gov

Evaluation in Orthotopic Pancreatic Cancer Models

The efficacy of this compound has been specifically evaluated in orthotopic nude mouse models of pancreatic cancer. These models involve injecting pancreatic cancer cells directly into the pancreas of mice, more closely mimicking the tumor's natural microenvironment and metastatic patterns compared to subcutaneous models. Studies have utilized cell lines such as COLO357FG and L3.6pl to establish orthotopic xenografts. ethernet.edu.etnih.govcore.ac.uk In these models, this compound administered intraperitoneally or orally has shown significant activity. ethernet.edu.etnih.gov

Impact on Tumor Burden and Survival in Preclinical Animal Models

Preclinical studies in orthotopic pancreatic cancer xenograft models have demonstrated that this compound significantly reduces tumor burden and prolongs survival. ethernet.edu.etnih.govnih.gov For instance, in nude mice bearing orthotopic COLO357FG or L3.6pl pancreatic tumors, administration of this compound led to a significant reduction in tumor volume. ethernet.edu.et Quantitative real-time monitoring of tumor growth using imaging systems has confirmed the therapeutic efficacy of this compound. core.ac.uk

Detailed research findings highlight the impact on survival. In one study, intraperitoneal administration of this compound resulted in a significant prolongation of median survival from 46 days in the control group to 144 days (P = 0.0018). nih.govjinpanlab.com Oral administration of this compound also showed a significant increase in median survival, from 73 days in the control group to 194 days (P = 0.0017). nih.govjinpanlab.com

The combination of this compound with oxaliplatin has also been investigated, demonstrating synergistic antitumor activity. nih.govjinpanlab.com This combination treatment resulted in a significant prolongation of median survival from 46 days to 132 days (P = 0.0063). nih.govjinpanlab.com Pancreatic tumor growth was almost completely suppressed in mice treated with both this compound and oxaliplatin. nih.gov

The following table summarizes key survival data from preclinical studies of this compound in orthotopic pancreatic cancer models:

Treatment Group (Administration Route)Control Median Survival (Days)Treatment Median Survival (Days)P-value
This compound (Intraperitoneal)461440.0018
This compound (Oral)731940.0017
This compound + Oxaliplatin461320.0063

These findings underscore the significant impact of this compound on tumor burden and survival in preclinical pancreatic cancer models, supporting its potential as a therapeutic agent.

Mechanistic Insights and Pathway Interactions of Bsi 401

BSI-401's Modulation of DNA Repair Pathways

The ability of cancer cells to effectively repair DNA damage is a significant factor in their survival and resistance to therapies that function by inducing such damage. nih.gov this compound intervenes in these repair processes, primarily by targeting the PARP-1 enzyme, which plays a pivotal role in the cellular response to DNA damage. nih.govpatsnap.com

Interaction with the Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a primary cellular mechanism for correcting DNA base lesions that result from oxidative damage, alkylation, and deamination. nih.gov PARP-1 is a key sensor in this pathway; it detects single-strand breaks in DNA and, through the synthesis of poly(ADP-ribose) chains, recruits other essential BER proteins like XRCC1, DNA polymerase beta, and DNA ligase III to the site of damage. mdpi.com

This compound functions by inhibiting the enzymatic activity of PARP-1. nih.govpatsnap.com This inhibition prevents the efficient recruitment of BER machinery to sites of single-strand breaks. Consequently, these breaks are not repaired, and when encountered by the replication machinery, they can degrade into more lethal double-strand breaks. frontiersin.org This mechanism underlies the cytotoxic effects of this compound, particularly when used in combination with DNA-damaging agents that increase the number of base lesions and subsequent single-strand breaks. nih.gov

Research FindingPathway AffectedMechanism of this compoundConsequence
Inhibition of PARP-1 enzymatic activityBase Excision Repair (BER)Prevents synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks.Impaired recruitment of downstream BER proteins (e.g., XRCC1) to the damage site. mdpi.com
Accumulation of unrepaired single-strand breaksDNA ReplicationUnrepaired single-strand breaks collapse replication forks.Conversion of single-strand breaks into more cytotoxic double-strand breaks. frontiersin.org
Sensitization to DNA-damaging agentsOverall DNA Damage ResponseExacerbates the DNA damage load by preventing repair of lesions induced by chemotherapy or radiation.Increased cancer cell death. nih.gov

Implications for Homologous Recombination (HR) Repair Deficiencies (e.g., BRCA1/2)

Homologous Recombination (HR) is a high-fidelity pathway for repairing DNA double-strand breaks. nih.gov Cells with mutations in key HR genes, such as BRCA1 and BRCA2, have a compromised ability to repair these breaks and are considered to have Homologous Recombination Deficiency (HRD). nih.govresearchgate.netfrontiersin.org These HRD cells become heavily reliant on other, more error-prone repair pathways, including those where PARP-1 is active, to maintain genomic stability. frontiersin.org

The inhibition of PARP-1 by this compound in HR-deficient cells, such as those with BRCA1/2 mutations, leads to a state known as synthetic lethality. researchgate.net By blocking the BER pathway, this compound causes an accumulation of unrepaired single-strand breaks that collapse replication forks, leading to the formation of double-strand breaks. frontiersin.org In normal cells, these double-strand breaks would be efficiently repaired by the HR pathway. However, in BRCA1/2-mutated cells, the HR pathway is dysfunctional, and the cells are unable to cope with the increased burden of double-strand breaks, leading to genomic chaos and cell death. frontiersin.orgmdpi.com

Influence of this compound on Cellular Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled proliferation. nih.gov this compound can re-sensitize cancer cells to apoptosis by disrupting DNA repair and influencing key signaling pathways that control cell death.

Induction of Apoptosis in Sensitive Cancer Cell Lines

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. nih.gov The accumulation of extensive DNA damage, resulting from PARP-1 inhibition and the subsequent failure of DNA repair, can trigger the intrinsic pathway of apoptosis. nih.govthermofisher.com This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. nih.gov This permeabilization allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govbio-rad-antibodies.com Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases (specifically initiator caspase-9 and effector caspases-3 and -7), ultimately leading to the dismantling of the cell. bio-rad-antibodies.complos.org The efficacy of this compound in inducing apoptosis is particularly noted in cells with high PARP-1 expression. nih.gov

Cell Line TypeEffect of this compoundApoptotic PathwayKey Events
PARP-1 expressing cells (e.g., Pancreatic Cancer)Significant inhibition of cell growthIntrinsic PathwayAccumulation of DNA damage, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, caspase activation. nih.govnih.gov
Cells with HRD (e.g., BRCA1/2 mutations)Synthetic lethalityIntrinsic PathwayUnrepaired double-strand breaks trigger a profound DNA damage response, leading to p53 activation and apoptosis. frontiersin.orgthermofisher.com

Regulation of Extrinsic Apoptosis Pathways

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (like TNF-α or FasL) to transmembrane death receptors on the cell surface. researchgate.netbosterbio.comresearchgate.net This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspase-8. bosterbio.com Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic mitochondrial pathway. researchgate.net

Research has indicated that PARP-1 may have functions beyond DNA repair, including a role in the extrinsic apoptosis pathway. researchgate.net While the primary mechanism of this compound is through DNA repair inhibition, its targeting of PARP-1 could potentially modulate signaling cascades involved in extrinsic apoptosis. By inhibiting PARP-1, this compound might alter the cellular environment in a way that lowers the threshold for apoptosis induction through death receptors, although this is an area of ongoing investigation.

This compound as a Research Tool for Studying DNA Repair Mechanisms and Cellular Signaling

As a specific inhibitor of PARP-1, this compound serves as a valuable chemical probe for elucidating the complex roles of this enzyme in cellular processes. patsnap.com Researchers utilize this compound to investigate the functional consequences of blocking the BER pathway. By treating cells with this compound, scientists can study the downstream effects on genomic stability, cell cycle progression, and the activation of alternative DNA repair pathways. patsnap.comyoutube.com

Furthermore, this compound can be used to explore the concept of synthetic lethality and identify new genetic vulnerabilities in cancer cells. It allows for the screening of cell lines with different genetic backgrounds to determine which DNA repair deficiencies, beyond BRCA1/2, confer sensitivity to PARP inhibition. nih.gov This helps in understanding the intricate network of DNA repair pathways and how they compensate for one another. The use of this compound also aids in studying the signaling crosstalk between DNA damage response and apoptosis, providing insights into how cells make the critical decision between survival and death. patsnap.com

Elucidating Mechanisms of Resistance to this compound in Preclinical Settings

The development of therapeutic resistance remains a significant challenge in oncology. While this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated considerable preclinical antitumor activity, the emergence of resistance can limit its long-term efficacy. nih.govnih.gov Understanding the molecular underpinnings of resistance to this compound is crucial for optimizing its clinical application and developing strategies to overcome it. Preclinical investigations into resistance to PARP inhibitors as a class have uncovered several key mechanisms, which are presumed to be relevant to this compound.

A primary mechanism of action for PARP inhibitors like this compound involves the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2. patsnap.com Resistance can therefore emerge through the restoration of HR proficiency, effectively bypassing the synthetic lethal effect. Preclinical models have shown that secondary mutations in BRCA1/2 can restore their function, thus reactivating the HR pathway.

Another significant avenue for resistance involves alterations in the drug's target, PARP1. Mutations in the PARP1 gene can prevent this compound from binding effectively, thereby diminishing its inhibitory action. clinicaltrialsarena.com Studies have identified specific mutations that impair the ability of PARP1 to bind to DNA, which is a critical step for the action of PARP inhibitors. clinicaltrialsarena.com Preclinical evidence also indicates that downregulation of PARP1 expression can lead to resistance, as cells with lower levels of the target protein are less susceptible to the inhibitor's effects. nih.gov A study demonstrated that PARP-1 null mouse embryonic fibroblast cell lines were significantly more resistant to this compound compared to their wild-type counterparts, confirming the on-target activity of the compound. nih.gov

Beyond direct restoration of HR and target modification, preclinical studies have identified other cellular adaptations that can confer resistance to PARP inhibitors. These include the stabilization of stalled replication forks, a process that prevents the formation of double-strand breaks that are toxic to HR-deficient cells. Additionally, increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, thereby limiting its efficacy. mdpi.com

The following table summarizes key preclinical findings on resistance mechanisms applicable to PARP inhibitors, which are likely relevant for this compound.

Mechanism of Resistance Preclinical Model System Key Molecular Alteration Functional Outcome
Restoration of Homologous Recombination BRCA2-mutant mouse tumorsSecondary mutations in BRCA2Reactivation of HR repair pathway
Target Modification CRISPR-Cas9 edited cancer cell linesMutations in PARP1 DNA-binding domainReduced inhibitor binding and trapping
Target Downregulation PARP-1 knockout mouse embryonic fibroblastsComplete loss of PARP1 expressionDecreased drug target availability
Increased Drug Efflux Murine models of BRCA1-deficient breast cancerOverexpression of Abcb1a/b genesEnhanced removal of the inhibitor from the cell
Replication Fork Stabilization BRCA2-deficient cellsLoss of nuclease MRE11 recruitmentProtection of nascent DNA from degradation

Further research in preclinical settings is focused on developing novel therapeutic strategies to overcome these resistance mechanisms. This includes the use of combination therapies that target the newly acquired vulnerabilities of resistant cells. Understanding the complex and multifaceted nature of resistance to PARP inhibitors like this compound is essential for the continued development of this class of targeted therapies.

Translational Preclinical Research Perspectives of Bsi 401

Identification of Preclinical Biomarkers for BSI-401 Responsiveness

The identification of predictive biomarkers is a critical aspect of translational preclinical research, aiming to forecast which patient populations are most likely to benefit from a given therapy, such as PARP inhibitors like this compound google.comresearchgate.net. Preclinical studies investigating this compound have yielded initial insights into potential markers of responsiveness.

A key observation from in vitro studies highlights the significance of PARP-1 expression levels. Experiments utilizing mouse embryonic fibroblast (MEF) cell lines demonstrated a differential sensitivity to this compound based on their PARP-1 status. Cell lines endogenously expressing PARP-1 (PARP-1+/+) exhibited sensitivity to the cytotoxic effects of this compound, whereas those genetically deficient in PARP-1 (PARP-/-) displayed a notable increase in resistance nih.govaacrjournals.org. This finding suggests that the presence and expression level of PARP-1 protein could serve as a predictive biomarker for the in vitro sensitivity of cells to this compound nih.govaacrjournals.org.

The broader mechanism of action for many PARP inhibitors involves exploiting the concept of synthetic lethality in cancer cells with impaired DNA repair pathways, particularly homologous recombination (HR), often due to mutations in BRCA1 and BRCA2 genes researchgate.netnih.gov. While direct evidence linking this compound responsiveness specifically to BRCA mutations or HR deficiency was not prominently featured in the provided search results, the general principle of PARP inhibition suggests that markers of HR deficiency or a "BRCAness" phenotype could be relevant preclinical biomarkers for this compound researchgate.netnih.gov. The assessment of RAD51 foci formation, indicative of HR activity, has been proposed as a method to predict the response to PARP inhibitors researchgate.netresearchgate.net.

The differential sensitivity observed in MEF cell lines based on PARP-1 expression is summarized in the table below:

Cell Line TypePARP-1 ExpressionSensitivity to this compound
A16 MEFPresent (PARP-1+/+)Sensitive
A12 MEFDeficient (PARP-/-)More Resistant

These preclinical data support the exploration of PARP-1 expression as a potential biomarker for predicting responsiveness to this compound nih.govaacrjournals.org.

Preclinical Strategies for Overcoming Intrinsic and Acquired Resistance to PARP Inhibition

The development of resistance, both intrinsic and acquired, poses a significant challenge to the long-term efficacy of PARP inhibitors in cancer treatment nih.gov. Preclinical research endeavors to elucidate the mechanisms underlying such resistance and to devise strategies to circumvent them. While the specific mechanisms of resistance to this compound were not detailed in the provided information, the emergence of resistance is a known phenomenon with PARP inhibitors generally nih.gov.

Mechanisms contributing to resistance against PARP inhibitors can include the restoration of functional HR capacity, often through secondary mutations that revert BRCA gene deficiencies nih.gov. Understanding how this compound's activity is affected by these resistance mechanisms at the preclinical level is an important area of study.

A promising strategy identified in preclinical studies to enhance the therapeutic effectiveness of this compound and potentially overcome resistance is its combination with DNA-damaging agents like oxaliplatin (B1677828) nih.govbiospace.comnih.govaacrjournals.org. Oxaliplatin induces DNA damage, and the co-administration of a PARP inhibitor that impairs DNA repair, such as this compound, can lead to synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities nih.govnih.gov. Preclinical studies in orthotopic nude mouse models of pancreatic cancer demonstrated that the combination of this compound and oxaliplatin resulted in potent synergistic antitumor activity nih.govnih.govaacrjournals.org. This synergy was evidenced by a significant reduction in tumor burden and a considerable prolongation of survival compared to treatment with either agent alone nih.govnih.govaacrjournals.org.

The synergistic antitumor activity of this compound in combination with oxaliplatin in preclinical models is illustrated by the survival data:

Treatment Group (Nude Mice)Median Survival Duration (days)P-value (vs. Control)
Control46-
This compound alone (i.p.)1440.0018
This compound alone (oral)1940.0017
This compound + Oxaliplatin1320.0063

This preclinical evidence of synergy provides a strong rationale for exploring combination therapies involving this compound as a strategy to enhance its antitumor effects and potentially overcome resistance mechanisms nih.govnih.govaacrjournals.org.

Investigation of this compound's Role in Modulating Neuropathic Processes in Rodent Models

Beyond its primary focus in oncology, preclinical research has also explored the potential of this compound to modulate neuropathic processes. A notable finding in this area is the observed ability of this compound to prevent acute neurotoxicity induced by oxaliplatin in rat models nih.govnih.govaacrjournals.org. Oxaliplatin is a widely used chemotherapeutic agent, but its clinical utility is often limited by the development of peripheral neuropathy, characterized by symptoms such as cold allodynia nih.govnih.govresearchgate.net.

Studies conducted in rats using a temperature-controlled plate to assess cold allodynia demonstrated that administration of this compound significantly attenuated the acute neurotoxicity induced by oxaliplatin nih.govnih.govaacrjournals.orgresearchgate.net. This suggests a potential neuroprotective effect of this compound in the context of chemotherapy-induced neuropathy nih.govnih.gov. While the precise mechanisms underlying this protective effect are still under investigation, it may be related to the involvement of PARP activation in the pathogenesis of certain forms of neuropathy researchgate.net.

The significant effect of this compound on preventing oxaliplatin-induced acute cold allodynia in rats is presented in the following table:

Treatment Group (Rats)Cold Allodynia (Hind Paw Withdrawal Latency)Significance (vs. Oxaliplatin alone)
Control (Vehicles only)Baseline > 300 seconds-
Oxaliplatin aloneReduced withdrawal latency (indicating cold allodynia)-
This compound + OxaliplatinPrevention of reduced withdrawal latencySignificant (P = 0.0148) nih.govnih.govaacrjournals.org

This preclinical evidence highlights a potential therapeutic application for this compound in mitigating chemotherapy-induced neuropathic pain, a common and debilitating side effect that can limit the dosage and duration of effective chemotherapy nih.govnih.govaacrjournals.org.

Methodological Approaches and Experimental Models in Bsi 401 Research

In Vitro Cell Culture Models for BSI-401 Evaluation

In vitro studies using cell culture models have been fundamental in characterizing the effects of this compound at the cellular level. These models allow for controlled environments to assess the compound's direct impact on cell growth, viability, and key molecular targets like PARP-1.

Application of PARP-1 Proficient and Deficient Cell Lines (e.g., MEF lines)

To specifically investigate the role of PARP-1 in the cellular response to this compound, researchers have utilized cell lines with differing PARP-1 expression levels. Studies have employed A12 mouse embryonic fibroblast (MEF) lines, which are deficient in PARP-1 (PARP-/-), and A16 MEF lines, which are proficient in PARP-1 (PARP-1+/+). This comparative approach allows for the determination of whether the cytotoxic activity of this compound is dependent on the presence and activity of PARP-1 aacrjournals.orgnih.gov. Experiments with these cell lines have shown that PARP-1 proficient cells (A16) are sensitive to the cytotoxic effects of this compound, whereas PARP-1 deficient cells (A12) exhibit increased resistance, suggesting PARP-1 is a preferential target for this compound nih.gov.

Use of Pancreatic Cancer Cell Lines (e.g., COLO357FG, MiaPaCa-2)

A significant focus of this compound research has been its potential application in pancreatic cancer therapy. Consequently, various human pancreatic cancer cell lines have been extensively used. Notable examples include COLO357FG and MiaPaCa-2 cell lines, which have been utilized to evaluate the in vitro antitumor activity of this compound as a single agent and in combination with other therapeutic agents like oxaliplatin (B1677828) aacrjournals.orgnih.govaacrjournals.org. These cell lines have demonstrated sensitivity to this compound, with the compound inhibiting their growth aacrjournals.orgnih.govaacrjournals.org. Other pancreatic cancer cell lines have also been assessed to determine the range of this compound's effectiveness aacrjournals.org.

Assays for Cellular Proliferation, Viability, and Clonogenic Survival

Several standard in vitro assays are employed to quantify the effects of this compound on cancer cells. Cellular proliferation, a measure of cell growth rate, has been assessed using techniques such as the BrdUrd colorimetric immunoassay aacrjournals.org. Cell viability, indicating the proportion of live cells, is also a critical endpoint and can be evaluated using various methods nih.gov. Clonogenic survival assays, which assess the ability of single cells to form colonies over an extended period, provide insight into the reproductive viability and long-term survival of cells following this compound treatment. Soft agar (B569324) colony formation assays have been used to evaluate the ability of pancreatic cancer cells to form colonies in an anchorage-independent manner after exposure to this compound aacrjournals.orgnih.gov.

Techniques for Assessing PARP-1 Expression and Poly(ADP-ribosyl)ating Activity

To confirm this compound's mechanism of action as a PARP-1 inhibitor, researchers assess both the expression levels of the PARP-1 protein and its enzymatic activity within cells. Western blot analysis is a common technique used to determine the amount of PARP-1 protein present in cell lysates aacrjournals.orgnih.gov. Furthermore, assays measuring constitutive poly(ADP-ribosyl)ating activity are employed to quantify the enzymatic function of PARP-1. These assays help to demonstrate that this compound effectively inhibits the poly(ADP-ribosyl)ation process mediated by PARP-1 in treated cells aacrjournals.orgnih.gov. Analysis of pancreatic cancer cell lines and MEF lines has shown varying levels of PARP-1 expression and significantly higher constitutive poly(ADP-ribosyl)ating activity in pancreatic cancer cells compared to normal fibroblasts aacrjournals.orgnih.gov.

In Vivo Animal Models for this compound Efficacy Assessment

Establishment and Characterization of Xenograft Models (e.g., Nude Mice)

Xenograft models, particularly those established in immunodeficient mice such as nude mice, are widely used to assess the in vivo antitumor activity of potential therapeutic agents like this compound. In these models, human cancer cells (e.g., pancreatic cancer cell lines like COLO357FG and L3.6pl) are implanted into the mice, often orthotopically (in the corresponding organ), to mimic the tumor microenvironment and metastatic patterns more closely aacrjournals.orgnih.govaacrjournals.orgnih.gov. The establishment and characterization of these models involve injecting cancer cells and monitoring tumor development. Efficacy assessment typically involves measuring tumor size or burden over time and evaluating the impact of this compound treatment on the survival duration of the mice aacrjournals.orgnih.govaacrjournals.org. Studies using orthotopic nude mouse xenograft models with COLO357FG and L3.6pl pancreatic cancer cells have shown that this compound treatment can significantly reduce tumor burden and prolong survival aacrjournals.orgnih.govaacrjournals.orgnih.gov.

Methodologies for Tumor Growth Measurement and Survival Analysis

In in vivo studies involving this compound, the assessment of its impact on tumor progression is a critical component. Tumor growth is typically monitored over time, with tumor size measured using precision instruments such as calipers. citeab.com These measurements are then used to calculate tumor volume, often employing formulas like Vt = (π / 6) * L * W * ((L + W) / 2), where L and W represent length and width, respectively. citeab.com This allows for the quantitative evaluation of how this compound treatment affects the rate of tumor expansion.

Table 1: Representative Data Format for Tumor Volume Measurement

Time Point (Days)Treatment GroupAverage Tumor Volume (mm³)Standard Error
0Control[Insert Value][Insert Value]
7Control[Insert Value][Insert Value]
14Control[Insert Value][Insert Value]
0This compound[Insert Value][Insert Value]
7This compound[Insert Value][Insert Value]
14This compound[Insert Value][Insert Value]

Molecular and Cellular Biological Techniques

To understand the mechanisms by which this compound exerts its effects, various molecular and cellular biological techniques are employed. These methods provide insights into how this compound interacts with its target, PARP-1, and influences downstream cellular processes.

Gene expression profiling techniques, such as microarray analysis, are used to comprehensively assess changes in gene transcription levels in response to this compound treatment. genecards.orguniprot.orgatlasgeneticsoncology.org This allows researchers to identify genes that are significantly up- or down-regulated, providing clues about the cellular pathways affected by the compound.

Following gene expression profiling, pathway analysis tools, such as Ingenuity Pathway Analysis (IPA), are commonly utilized. genecards.orguniprot.orgjinpanlab.com IPA helps in organizing differentially expressed genes into relevant biological networks and canonical pathways, offering a systems-level understanding of this compound's impact on cellular functions like cell growth, proliferation, and apoptosis. genecards.orgjinpanlab.com This analysis can highlight key signaling cascades and molecular interactions influenced by this compound.

Immunoblotting, also known as Western blot analysis, is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. americanelements.comuniprot.orguniprot.org In this compound research, Western blotting can be used to confirm the reduction of PARP-1 levels or to assess the impact of this compound on the expression or cleavage of other proteins involved in apoptosis or DNA repair, such as BIRC3 or cleaved caspase 3. americanelements.comuniprot.orgcellsignal.comptglab.com

Immunofluorescence is a microscopy-based technique that allows for the visualization of the spatial localization and expression levels of specific proteins within cells or tissues using fluorescently labeled antibodies. uniprot.orguniprot.orgwikipedia.org This method can provide complementary information to Western blotting by showing the distribution of target proteins like DR5 or PARP1 in response to this compound treatment. uniprot.orgwikipedia.orgnih.gov Both immunoblotting and immunofluorescence are crucial for validating findings from gene expression studies and for gaining a deeper understanding of the molecular consequences of this compound treatment at the protein level.

Table 2: Representative Data Format for Protein Expression Analysis (Immunoblotting)

Protein TargetTreatment GroupRelative Protein Level (vs. Control)
PARP-1Control1.00
PARP-1This compound[Insert Value, e.g., 0.35]
Cleaved Caspase 3Control[Insert Value, e.g., 0.10]
Cleaved Caspase 3This compound[Insert Value, e.g., 0.80]

Note: Placeholder values are used in this table. Actual experimental data from this compound research would be presented here to show changes in protein levels.

Comparative Preclinical Analysis of Bsi 401 Within the Parp Inhibitor Class

Distinguishing Molecular and Cellular Characteristics of BSI-401 Compared to Other PARP-1 Inhibitors

This compound functions as a PARP-1 inhibitor. wikipedia.orgmedchemexpress.commedchemexpress.com Preclinical data indicates that this compound preferentially inhibits the in vitro growth of cells expressing PARP-1. wikipedia.orgmedchemexpress.com For instance, in a study using mouse embryonic fibroblast (MEF) cell lines, PARP-1-expressing cells (A16) were found to be sensitive to this compound's cytotoxic activity, while PARP-1-deficient cells (A12) were approximately twice as resistant, suggesting PARP-1 as a preferential target for this compound. wikipedia.orgmedchemexpress.com this compound has also been noted for its oral bioavailability in preclinical studies. wikipedia.orgmedchemexpress.com

The mechanism of action for PARP inhibitors generally involves competing with the natural substrate NAD+ for binding to the catalytic domain of PARP enzymes, thereby blocking PARylation activity. Additionally, many PARP inhibitors induce the "trapping" of PARP proteins onto damaged DNA, which can lead to stalled replication forks and the accumulation of double-strand breaks, particularly in cells with impaired homologous recombination repair. While the detailed molecular interactions and trapping capabilities of this compound compared to other PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib (B560058) were not extensively detailed in the available preclinical data for direct comparison, its preferential activity against PARP-1 expressing cells highlights a key cellular characteristic. wikipedia.orgmedchemexpress.com Other PARP inhibitors have shown varying degrees of selectivity for PARP-1 and PARP-2, and differences in their trapping potency have been observed.

Comparative Preclinical Efficacy in Relevant Disease Models

Preclinical studies have demonstrated the antitumor efficacy of this compound as a single agent in pancreatic cancer models. This compound significantly inhibited the growth of pancreatic cancer cells in vitro. wikipedia.orgmedchemexpress.com In vivo studies using orthotopic nude mouse models of pancreatic cancer showed that both intraperitoneal and oral administration of this compound significantly reduced tumor burden and prolonged survival. wikipedia.orgmedchemexpress.com For example, in one study, oral administration of this compound significantly prolonged survival compared to no treatment. wikipedia.orgmedchemexpress.com

While direct comparative preclinical studies evaluating the efficacy of this compound head-to-head against other established PARP inhibitors in the same disease models were not prominently featured, the reported data establishes this compound's single-agent activity in pancreatic cancer, a disease with significant unmet therapeutic needs. wikipedia.orgmedchemexpress.com The efficacy of other PARP inhibitors has been demonstrated in various cancer types, particularly those with BRCA mutations or other homologous recombination deficiencies, including ovarian, breast, and prostate cancers. The preclinical focus on pancreatic cancer for this compound suggests its evaluation in a disease context where PARP inhibition, particularly in combination therapies, is being explored. wikipedia.orgmedchemexpress.com

Preclinical Efficacy of this compound Monotherapy in Pancreatic Cancer Mouse Models:

Model TypeAdministration RouteDosage RegimenEffect on Tumor BurdenEffect on SurvivalCitation
Orthotopic Nude MouseIntraperitoneal200 mg/kg QW × 4Significantly reducedProlonged wikipedia.orgmedchemexpress.com
Orthotopic Nude MouseOral400 mg/kg QD5+R2 × 4Significantly reducedProlonged wikipedia.orgmedchemexpress.com

Synergy Profiles with Standard-of-Care Agents in Preclinical Contexts

A notable finding in the preclinical evaluation of this compound is its potent synergistic antitumor activity when combined with oxaliplatin (B1677828), a standard-of-care chemotherapy agent used in various cancers, including pancreatic cancer. wikipedia.orgmedchemexpress.com In vitro studies using pancreatic cancer cell lines demonstrated that this compound combined with oxaliplatin resulted in synergistic growth inhibition. wikipedia.orgmedchemexpress.com This synergy was also observed in in vivo pancreatic cancer models, where the combination of oral this compound and oxaliplatin significantly enhanced antitumor activity and prolonged survival compared to either agent alone. wikipedia.orgmedchemexpress.com

This preclinical synergy is particularly relevant as oxaliplatin induces DNA damage, and PARP inhibitors can potentiate the effects of DNA-damaging agents by impairing DNA repair mechanisms. wikipedia.orgmedchemexpress.com The study highlighting the synergy between this compound and oxaliplatin was reported as the first to demonstrate in vivo chemopotentiation of oxaliplatin through PARP inhibition. wikipedia.orgmedchemexpress.com This suggests a potential strategy for improving the therapeutic index of oxaliplatin-based regimens by combining them with this compound.

Preclinical Synergy of this compound with Oxaliplatin in Pancreatic Cancer:

Model TypeAgents CombinedObserved EffectCitation
Pancreatic Cancer Cells (in vitro)This compound + OxaliplatinSynergistic growth inhibition wikipedia.orgmedchemexpress.com
Orthotopic Nude MouseThis compound + OxaliplatinPotent synergistic antitumor activity, prolonged survival wikipedia.orgmedchemexpress.com

The ability of PARP inhibitors to potentiate the effects of DNA-damaging agents has been observed with other chemotherapies, including temozolomide, topoisomerase I inhibitors, and other platinum compounds like cisplatin (B142131) and carboplatin. wikipedia.org The preclinical data on this compound with oxaliplatin aligns with this broader understanding of PARP inhibitor synergy with DNA-damaging agents. wikipedia.orgmedchemexpress.com

Future Directions and Open Questions in Bsi 401 Preclinical Research

Elucidating Potential Additional Molecular Targets or Off-Target Effects

While BSI-401 is characterized as a PARP-1 inhibitor, a comprehensive understanding of its molecular profile requires investigating potential interactions with other cellular targets. PARP-1 and PARP-2 are the most well-known PARP proteins and are critical for the function of base excision repair (BER), a DNA repair mechanism. nih.govpatsnap.com Inhibiting BER can lead to tumor cell death. patsnap.com However, drugs can have off-target effects, which are adverse effects resulting from the modulation of targets other than the primary one. nih.govtargetedonc.com These off-target effects can be biologically related or entirely unrelated to the intended target. nih.gov

Future preclinical studies should aim to:

Identify other potential protein or enzymatic targets: Employing broad screening approaches can help determine if this compound interacts with other molecules beyond PARP-1.

Determine the selectivity profile of this compound: Comparing the potency of this compound against PARP-1 versus other potential targets will help establish its selectivity and inform the likelihood of off-target effects occurring at therapeutic concentrations.

Investigating this compound's Role in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, which significantly influences tumor progression and response to therapy. astrazeneca.com Modulating the TME is an emerging strategy in cancer treatment. astrazeneca.comfrontiersin.org While preclinical studies have focused on this compound's direct effects on cancer cells and its synergy with chemotherapy, its potential impact on the TME remains an open question. nih.govresearchgate.netaacrjournals.org

Future research should explore:

Effects on immune cell infiltration and function: Investigate whether this compound influences the recruitment, activation, or function of immune cells within the TME, such as T cells, myeloid-derived suppressor cells (MDSCs), or tumor-associated macrophages. The accumulation of tumor-associated myeloid cells with immunosuppressive properties has been linked to poor patient outcomes and treatment resistance. astrazeneca.com

Impact on stromal components: Assess the effects of this compound on cancer-associated fibroblasts, the vasculature, and the extracellular matrix, all of which play critical roles in supporting tumor growth and metastasis.

Modulation of signaling pathways within the TME: Identify if this compound affects key signaling pathways active within the TME that contribute to tumor survival, proliferation, or immune evasion.

Understanding how this compound interacts with the TME could reveal novel mechanisms of action and potential combination strategies with immunotherapies or agents targeting stromal elements.

Development of Advanced Preclinical Models for Predicting Therapeutic Response

Traditional preclinical models, such as standard cell lines and patient-derived xenografts (PDXs) in immunocompromised mice, have been valuable in evaluating this compound's activity. nih.govresearchgate.netaacrjournals.org However, these models may not fully recapitulate the complexity of human tumors and their microenvironment, potentially limiting their ability to accurately predict clinical response. frontiersin.orgcancerworld.net

Future directions in preclinical modeling for this compound include:

Utilizing immunocompetent models: Employing genetically engineered mouse models (GEMMs) or syngeneic mouse models with intact immune systems can provide insights into how this compound interacts with the immune system and whether it can elicit or enhance anti-tumor immune responses. frontiersin.org

Developing patient-derived organoids (PDOs): PDOs derived from patient tumors can maintain key characteristics of the original tumor, including cellular heterogeneity and aspects of the TME, offering a potentially more predictive platform for assessing this compound efficacy and identifying patient subsets likely to respond.

Implementing microfluidic or 3D culture systems: These advanced in vitro models can better mimic the tumor architecture and microenvironment compared to conventional 2D cell cultures, allowing for more physiologically relevant studies of this compound's effects.

Leveraging computational models: Integrating data from various preclinical models to develop computational approaches can help predict drug response and identify potential biomarkers. arxiv.org

Improving the predictive capacity of preclinical models is essential for optimizing the selection of patient populations for future clinical trials and increasing the likelihood of successful translation.

Exploration of this compound's Potential in Other Preclinical Cancer Models Beyond Pancreatic Cancer

While initial preclinical research on this compound has primarily focused on pancreatic cancer, its mechanism of action as a PARP-1 inhibitor suggests potential activity in other cancer types, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated cancers. nih.govpatsnap.com PARP inhibitors are already established therapies for certain cancers with homologous recombination deficiency, including ovarian and breast cancers. nih.gov

Future preclinical studies should investigate this compound's activity in:

BRCA-mutated cancers: Evaluate the efficacy of this compound as a monotherapy or in combination with other agents in preclinical models of BRCA1- or BRCA2-mutated breast, ovarian, prostate, and other related cancers. nih.govpatsnap.com

Other DNA repair-deficient tumors: Explore its potential in cancers with alterations in other DNA repair pathways that may confer sensitivity to PARP inhibition.

Combination therapies in other cancer types: Assess synergistic effects of this compound with standard-of-care chemotherapies or novel targeted agents in preclinical models of various malignancies.

Expanding the preclinical evaluation of this compound to a broader spectrum of cancer models is crucial to fully understand its therapeutic breadth and identify additional indications where it may offer clinical benefit.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available in search results
Oxaliplatin (B1677828)47507
6-iodo-5-amino-1,2-benzopyroneNot available in search results
PARP-1Not applicable (Protein)
PARP-2Not applicable (Protein)
Olaparib23721623
Rucaparib24878858
Niraparib56651024
Talazoparib (B560058)71578022
BRCA1Not applicable (Protein/Gene)
BRCA2Not applicable (Protein/Gene)

Preclinical Study Data Highlights

Based on the search results, key preclinical data highlights for this compound in pancreatic cancer models include:

In vitro Effects on Pancreatic Cancer Cell Growth:

TreatmentEffect on Cell GrowthCitation
This compound aloneSignificantly inhibited nih.govresearchgate.netaacrjournals.org
This compound in synergism with OxaliplatinSignificantly inhibited nih.govresearchgate.netaacrjournals.org

In vivo Effects in Orthotopic Nude Mouse Models of Pancreatic Cancer:

ModelAdministration RouteDosage & ScheduleEffect on Tumor BurdenEffect on SurvivalCitation
COLO357FGIntraperitoneal200 mg/kg QW x 4Significantly reducedProlonged nih.govresearchgate.net
L3.6plIntraperitoneal200 mg/kg QW x 4Significantly reducedProlonged nih.govresearchgate.net
PancreaticOral400 mg/kg (QD5+R2) x 4Significantly reducedProlonged nih.govresearchgate.net
Pancreatic (Combination)OralThis compound + OxaliplatinPotent synergistic antitumor activityProlonged nih.govresearchgate.net

Effect on Oxaliplatin-Induced Neurotoxicity (Rat Model):

TreatmentEffect on Acute Cold AllodyniaCitation
This compound + OxaliplatinSignificantly prevented nih.govresearchgate.netaacrjournals.orgpatsnap.com

Note: QW: Once a week; QD5+R2: Once daily for 5 days followed by a 2-day rest.

This table summarizes key findings from preclinical studies, primarily in pancreatic cancer models, demonstrating this compound's ability to inhibit tumor growth, prolong survival, and synergize with oxaliplatin while mitigating oxaliplatin-induced neurotoxicity. nih.govresearchgate.netaacrjournals.org Further research in the areas outlined above will build upon these findings to better define the optimal application of this compound in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.